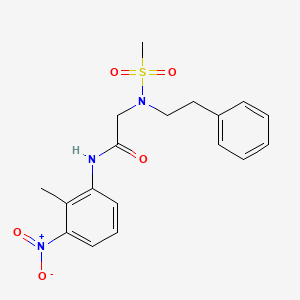
4-(1-azepanylcarbonyl)-N-cyclopropyl-1-piperidinecarbothioamide
Overview
Description
4-(1-azepanylcarbonyl)-N-cyclopropyl-1-piperidinecarbothioamide, also known as ACPT-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of piperidinecarbothioamide compounds and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 4-(1-azepanylcarbonyl)-N-cyclopropyl-1-piperidinecarbothioamide is not fully understood, but it is believed to modulate the activity of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling and neuroprotection. 4-(1-azepanylcarbonyl)-N-cyclopropyl-1-piperidinecarbothioamide has been shown to bind to the sigma-1 receptor and modulate its activity, which can have potential therapeutic implications.
Biochemical and Physiological Effects:
4-(1-azepanylcarbonyl)-N-cyclopropyl-1-piperidinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor, which can have implications in various cellular processes. 4-(1-azepanylcarbonyl)-N-cyclopropyl-1-piperidinecarbothioamide has also been shown to have potential therapeutic effects in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1-azepanylcarbonyl)-N-cyclopropyl-1-piperidinecarbothioamide is its potential as a modulator of the sigma-1 receptor. This can have implications in various cellular processes and can potentially lead to the development of new therapeutic agents for various neurological disorders. However, one of the limitations of 4-(1-azepanylcarbonyl)-N-cyclopropyl-1-piperidinecarbothioamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-(1-azepanylcarbonyl)-N-cyclopropyl-1-piperidinecarbothioamide. One area of research is the development of new therapeutic agents for various neurological disorders based on the modulation of the sigma-1 receptor. Another area of research is the development of new synthetic methods for the production of 4-(1-azepanylcarbonyl)-N-cyclopropyl-1-piperidinecarbothioamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1-azepanylcarbonyl)-N-cyclopropyl-1-piperidinecarbothioamide and its potential implications in various cellular processes.
Scientific Research Applications
4-(1-azepanylcarbonyl)-N-cyclopropyl-1-piperidinecarbothioamide has been studied for its potential applications in various scientific research areas. One of the main areas of research is its potential use as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and neuroprotection. 4-(1-azepanylcarbonyl)-N-cyclopropyl-1-piperidinecarbothioamide has been shown to bind to the sigma-1 receptor and modulate its activity, which has potential implications in the treatment of various neurological disorders.
properties
IUPAC Name |
4-(azepane-1-carbonyl)-N-cyclopropylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3OS/c20-15(18-9-3-1-2-4-10-18)13-7-11-19(12-8-13)16(21)17-14-5-6-14/h13-14H,1-12H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHRQCSKUAKAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)C(=S)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B3500685.png)
![1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-3-nitro-1H-pyrazole](/img/structure/B3500692.png)

![2-[4-(4-fluorobenzoyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B3500703.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B3500707.png)
![2-(4-bromophenoxy)-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3500709.png)

![3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B3500732.png)
![N-({[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B3500740.png)
![3-chloro-2-{[4-(3-fluorobenzoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B3500748.png)
![4-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B3500760.png)
![2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3500776.png)

![2-methyl-5-{[(4-methylphenyl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3500796.png)